molecular formula C12H13BrF3NO B7937277 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide

Cat. No.: B7937277
M. Wt: 324.14 g/mol
InChI Key: SSZUINZVTPOGLA-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C12H14BrF3NO It is a derivative of benzamide, characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the fifth position, and diethylamino groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide typically involves the bromination of N,N-diethyl-5-(trifluoromethyl)benzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Substitution: Formation of substituted benzamides with different functional groups replacing the bromine atom.

    Reduction: Formation of amine or alcohol derivatives.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate interactions with specific biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide
  • 2-Bromo-5-(trifluoromethyl)benzamide
  • 2-Bromo-5-(difluoromethyl)pyridine

Uniqueness

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide is unique due to the presence of both diethylamino and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications.

Properties

IUPAC Name

2-bromo-N,N-diethyl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO/c1-3-17(4-2)11(18)9-7-8(12(14,15)16)5-6-10(9)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZUINZVTPOGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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